2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline
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Overview
Description
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring via an ether bond, with a thiophene sulfonyl group attached to the piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes.
Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via sulfonylation reactions, using reagents like thiophene-2-sulfonyl chloride.
Formation of the Quinoxaline Core: The quinoxaline core is synthesized through condensation reactions involving o-phenylenediamine and 1,2-dicarbonyl compounds.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinoxaline core via an ether bond, typically using strong bases and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Materials Science: Its electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group can form strong interactions with active sites, while the quinoxaline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine
- 2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine
Uniqueness
2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)quinoxaline is unique due to its quinoxaline core, which imparts distinct electronic properties compared to pyridine or pyrimidine analogs. This uniqueness can lead to different biological activities and applications in materials science.
Properties
IUPAC Name |
2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxyquinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c21-25(22,17-6-3-11-24-17)20-9-7-13(8-10-20)23-16-12-18-14-4-1-2-5-15(14)19-16/h1-6,11-13H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLQASCYLGBAKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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